

# The Role of SNRPB in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Emerging evidence has implicated the dysregulation of SNRPB in the progression of numerous cancers. This technical guide provides an in-depth overview of the multifaceted role of SNRPB in oncology, focusing on its molecular mechanisms, clinical significance, and potential as a therapeutic target. We consolidate quantitative data from key studies, present detailed experimental methodologies for investigating SNRPB function, and provide visual representations of critical signaling pathways and experimental workflows.

### Introduction

Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. The spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins, is central to this process. SNRPB is a core protein component of the major spliceosome, essential for its assembly and catalytic activity.[1][2][3] In recent years, aberrant expression and function of splicing factors have been recognized as a hallmark of cancer.[4] SNRPB has emerged as a significant player in tumorigenesis, with its overexpression being a common feature across a wide range of malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), ovarian cancer, cervical cancer, and glioblastoma.[1][2][3][5][6] Elevated SNRPB levels are frequently associated with



advanced tumor stages, poor prognosis, and resistance to therapy.[1][3][7][8] This guide will delve into the technical details of SNRPB's involvement in cancer progression.

# **SNRPB Expression and Clinical Significance in Cancer**

Pan-cancer analyses have revealed that SNRPB is significantly upregulated at both the mRNA and protein levels in a majority of human tumors compared to corresponding normal tissues.[1] This overexpression is often correlated with unfavorable clinical outcomes.

# Quantitative Data on SNRPB Expression and Patient Prognosis

The following tables summarize key quantitative data from various studies, highlighting the clinical relevance of SNRPB expression.

Table 1: SNRPB Expression in Various Cancers



| Cancer Type                              | Tissue                                | Method                           | Expression<br>Change<br>(Tumor vs.<br>Normal)       | Reference |
|------------------------------------------|---------------------------------------|----------------------------------|-----------------------------------------------------|-----------|
| Pan-Cancer (28<br>of 33 tumor<br>types)  | TCGA, GEO,<br>HPA, CPTAC<br>databases | Bioinformatics                   | Significantly increased mRNA and protein expression | [1]       |
| Hepatocellular<br>Carcinoma<br>(HCC)     | Human Tissues                         | qRT-PCR,<br>Western Blot,<br>IHC | Upregulated<br>mRNA and<br>protein                  | [9]       |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) | Human Tissues                         | Not Specified                    | Overexpressed                                       | [5]       |
| Ovarian Cancer                           | Human Tissues                         | TCGA, CPTAC<br>databases, IHC    | Highly<br>upregulated                               | [3]       |
| Cervical Cancer                          | Human Tissues                         | Not Specified                    | Highly expressed                                    | [6]       |
| Glioblastoma<br>(GBM)                    | Human Tissues                         | Not Specified                    | Overexpressed                                       | [1][10]   |
| Endometrial<br>Cancer                    | Human Tissues                         | qPCR, Western<br>Blot, IHC       | Significantly overexpressed                         | [11]      |

Table 2: Correlation of SNRPB Expression with Clinicopathological Parameters and Patient Survival



| Cancer Type                          | Parameter                          | Correlation with High SNRPB Expression | Statistical<br>Significance | Reference |
|--------------------------------------|------------------------------------|----------------------------------------|-----------------------------|-----------|
| Pan-Cancer (10 tumors)               | Overall Survival<br>(OS)           | Decreased OS                           | p < 0.05                    | [1]       |
| Pan-Cancer (8 tumors)                | Disease-Specific<br>Survival (DSS) | Decreased DSS                          | p < 0.05                    | [1]       |
| Pan-Cancer (7 tumors)                | Progression-Free<br>Interval (PFI) | Decreased PFI                          | p < 0.05                    | [1]       |
| Hepatocellular<br>Carcinoma<br>(HCC) | Tumor Size                         | Positive                               | p = 0.001                   | [9]       |
| Hepatocellular<br>Carcinoma<br>(HCC) | Adjacent Organ<br>Invasion         | Positive                               | p = 0.003                   | [9]       |
| Hepatocellular<br>Carcinoma<br>(HCC) | Serum AFP<br>Level                 | Positive                               | p = 0.004                   | [9]       |
| Ovarian Cancer                       | Prognosis                          | Poor                                   | Not Specified               | [3]       |
| Endometrial<br>Cancer                | Clinical Outcome                   | Unfavorable                            | Not Specified               | [11]      |

# Molecular Mechanisms of SNRPB in Cancer Progression

SNRPB contributes to cancer progression through several interconnected mechanisms, primarily revolving around its canonical role in alternative splicing, which in turn modulates key cancer-related signaling pathways.

# **Regulation of Alternative Splicing**

## Foundational & Exploratory





As a core component of the spliceosome, SNRPB's primary oncogenic function is mediated through the dysregulation of alternative splicing of pre-mRNAs of critical cancer-related genes. [1]

- RAB26 in NSCLC: In non-small cell lung cancer, SNRPB promotes tumorigenesis by regulating the alternative splicing of RAB26 pre-mRNA. Suppression of SNRPB leads to the retention of intron seven in RAB26 mRNA, triggering nonsense-mediated RNA decay (NMD) and reducing RAB26 protein levels.[5]
- POLA1 and BRCA2 in Ovarian Cancer: In ovarian cancer, SNRPB promotes progression by repressing the aberrant exon 3 skipping of POLA1 and BRCA2, which are involved in DNA replication and homologous recombination.[3]
- AKT3 and LDHA in HCC: In hepatocellular carcinoma, SNRPB-mediated alternative splicing leads to the formation of specific splice variants, AKT3-204 and LDHA-220, which activate the Akt pathway and promote aerobic glycolysis.[9]
- MDM4 in Triple-Negative Breast Cancer: SNRPB2, a related protein, controls the alternative splicing of MDM4 pre-mRNA, a negative regulator of p53, thereby promoting triple-negative breast cancer progression.[8]

## **Involvement in Key Signaling Pathways**

SNRPB has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

- p53 Signaling Pathway: SNRPB can directly interact with and suppress the expression of the tumor suppressor p53.[6][12] This inhibitory interaction is crucial for SNRPB-mediated promotion of cell proliferation, migration, and invasion in cervical and thyroid cancers.[6][12]
   [13]
- Cell Cycle Regulation: SNRPB is closely associated with genes involved in cell cycle progression, such as CDK1, CDC6, AURKB, CCNB1, CCNA2, and CDC45.[1] Its knockdown can lead to cell cycle arrest, for instance at the G2/M phase in cervical cancer.[6]
- AKT Signaling Pathway: As mentioned, SNRPB can activate the AKT pathway in HCC through the alternative splicing of AKT3, promoting cell proliferation and metabolic



reprogramming.[9]

- Extracellular Matrix (ECM) Receptor Signaling: In gastric cancer, SNRPB has been shown to regulate the ECM receptor signaling pathway, thereby influencing tumor progression.[14]
- β-catenin/c-Myc Signaling: In esophageal cancer, SNRPB2 has been found to activate the β-catenin/c-Myc signaling pathway, promoting cell proliferation, migration, and invasion.[12][15]

## **Upstream Regulation of SNRPB**

The overexpression of SNRPB in cancer is attributed to several factors:

- Promoter Hypomethylation: Decreased methylation of the SNRPB promoter has been observed in numerous tumors, leading to its increased transcription.[1]
- Transcriptional Activation by c-Myc: The oncoprotein c-Myc can directly bind to the SNRPB promoter and drive its transcription, creating a positive feedback loop that promotes HCC progression.[3][16]

## **Experimental Protocols for Studying SNRPB**

This section provides an overview of key experimental methodologies used to investigate the function of SNRPB in cancer.

## **Modulation of SNRPB Expression**

- Gene Knockdown using shRNA:
  - Principle: Lentiviral vectors expressing short hairpin RNAs (shRNAs) are used to stably knock down SNRPB expression in cancer cell lines.
  - shRNA Sequences:
    - shSNRPB-1: 5'-GGCCTATGAAACTGGTTTATA-3'[3]
    - shSNRPB-2: 5'-GCCAAAGAACTCCAAACAAGC-3'[3]
  - Procedure:



- Clone shRNA sequences into a lentiviral vector (e.g., psi-LVRU6GP).
- Co-transfect the shRNA construct with packaging plasmids into a packaging cell line (e.g., 293T).
- Harvest the lentiviral particles and transduce the target cancer cell lines.
- Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).
- Confirm knockdown efficiency by qRT-PCR and Western blotting.
- Gene Overexpression:
  - Principle: A lentiviral vector containing the full-length coding sequence of human SNRPB is used to achieve stable overexpression.
  - Vector: pReceiver-LV105 (GeneCopoeia) or similar.[3]
  - Procedure:
    - Clone the SNRPB CDS into the expression vector.
    - Produce and harvest lentiviral particles as described above.
    - Transduce target cell lines and select for stable expression.
    - Confirm overexpression by qRT-PCR and Western blotting.

# **Analysis of Gene and Protein Expression**

- Quantitative Real-Time PCR (qRT-PCR):
  - Principle: To quantify the mRNA levels of SNRPB and its target genes.
  - Primers: Primer sequences should be designed to span exon-exon junctions to avoid amplification of genomic DNA. Commercially available validated primer pairs are recommended (e.g., from OriGene, IDT).



#### Procedure:

- Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).
- Synthesize cDNA using a reverse transcription kit.
- Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
- Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, 18S rRNA).
- Calculate relative gene expression using the 2-ΔΔCt method.

#### Western Blotting:

Principle: To detect and quantify SNRPB protein levels.

#### Antibodies:

- Primary Anti-SNRPB antibodies (polyclonal or monoclonal) are commercially available from various vendors (e.g., Invitrogen, Novus Biologicals, St John's Laboratory).[1][2][6] [7] Recommended dilutions typically range from 1:500 to 1:2000.
- Loading control antibodies (e.g., anti-β-actin, anti-GAPDH).

#### Procedure:

- Lyse cells or tissues in RIPA buffer and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Immunohistochemistry (IHC):



- Principle: To visualize the expression and localization of SNRPB in tissue sections.
- Antibodies: Use IHC-validated anti-SNRPB antibodies. Dilutions typically range from 1:50 to 1:200.
- Procedure:
  - Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
  - Perform antigen retrieval (e.g., heat-induced epitope retrieval).
  - Block endogenous peroxidase activity and non-specific binding.
  - Incubate with the primary antibody.
  - Apply a secondary antibody and a detection system (e.g., DAB).
  - Counterstain with hematoxylin and mount.

## **Functional Assays**

- · Cell Proliferation Assays:
  - MTT/XTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[5]
     [9]
  - Colony Formation Assay: Assesses the ability of single cells to form colonies, indicating long-term proliferative capacity.[3][15]
  - EdU/BrdU Incorporation Assay: Measures DNA synthesis during the S-phase of the cell cycle.
- Cell Migration and Invasion Assays:
  - Transwell Assay:
    - Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. Migrated cells on the



lower surface of the membrane are stained and counted. For invasion assays, the membrane is coated with Matrigel.[15][17][18]

- Procedure:
  - (For invasion) Coat Transwell inserts with Matrigel.
  - Seed cells in serum-free medium in the upper chamber.
  - Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
  - Incubate for 24-48 hours.
  - Remove non-migrated cells from the upper surface.
  - Fix and stain the migrated cells on the lower surface.
  - Image and quantify the migrated/invaded cells.
- In Vivo Tumorigenicity Assay (Xenograft Model):
  - Principle: To assess the effect of SNRPB modulation on tumor growth in an in vivo setting.
     [3][19][20]
  - Procedure:
    - Inject cancer cells with modulated SNRPB expression (and control cells)
       subcutaneously into the flanks of immunodeficient mice (e.g., nude or NSG mice).
    - Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width2)
       regularly.
    - At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC).

# **Mechanistic Assays**

Co-Immunoprecipitation (Co-IP):



Principle: To investigate the interaction between SNRPB and other proteins (e.g., p53).[12]
 [21]

#### Procedure:

- Lyse cells in a non-denaturing IP lysis buffer.
- Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-SNRPB or anti-p53) overnight.
- Add Protein A/G agarose beads to pull down the antibody-protein complex.
- Wash the beads to remove non-specific binders.
- Elute the proteins and analyze by Western blotting using an antibody against the putative interacting partner.
- RNA Sequencing (RNA-Seq):
  - Principle: To identify global changes in gene expression and alternative splicing events following SNRPB knockdown.[3][10][22]
  - Procedure:
    - Isolate high-quality total RNA from SNRPB-knockdown and control cells.
    - Prepare sequencing libraries (e.g., with poly(A) selection and fragmentation).
    - Perform high-throughput sequencing.
    - Analyze the data for differential gene expression and differential splicing events using appropriate bioinformatics tools.
- Chromatin Immunoprecipitation (ChIP):
  - Principle: To determine if a transcription factor (e.g., c-Myc) binds to the promoter region of the SNRPB gene in vivo.[23][24]
  - Procedure:



- Cross-link proteins to DNA in live cells using formaldehyde.
- Lyse the cells and shear the chromatin by sonication.
- Immunoprecipitate the chromatin using an antibody against the transcription factor of interest.
- Reverse the cross-links and purify the co-precipitated DNA.
- Analyze the DNA by qPCR using primers specific for the SNRPB promoter region.

## **Visualizing SNRPB Pathways and Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to SNRPB research.

## **Signaling Pathways**





Click to download full resolution via product page

Caption: Overview of SNRPB signaling in cancer.

# **Experimental Workflows**





Click to download full resolution via product page

Caption: Workflow for studying SNRPB function via knockdown.

### **Conclusion and Future Directions**

SNRPB is undeniably a critical player in the progression of a wide array of cancers. Its overexpression is a reliable indicator of poor prognosis, and its multifaceted roles in regulating alternative splicing, cell cycle, and key oncogenic signaling pathways make it a compelling target for therapeutic intervention. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of SNRPB in cancer.

Future research should focus on:



- Identifying the full spectrum of SNRPB-regulated splicing events in different cancer contexts to uncover novel therapeutic vulnerabilities.
- Developing specific inhibitors of SNRPB or its interactions with other spliceosomal components.
- Investigating the role of SNRPB in the tumor microenvironment and its interplay with immune cells.[1][2][7]
- Exploring the potential of SNRPB as a biomarker for patient stratification and predicting response to therapy.

A deeper understanding of SNRPB's oncogenic functions will undoubtedly pave the way for the development of novel and effective anti-cancer strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Anti-SNRPB Antibodies | Invitrogen [thermofisher.com]
- 2. SNRPB Antibody, Novus Biologicals 0.1mL; Unlabeled:Antibodies, Polyclonal | Fisher Scientific [fishersci.com]
- 3. SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma - Figure f3 | Aging [aging-us.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. novusbio.com [novusbio.com]
- 8. SNRPB2 promotes triple-negative breast cancer progression by controlling alternative splicing of MDM4 pre-mRNA PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the splicing factor SNRPB inhibits endometrial cancer progression by retaining the POLD1 intron PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNRPB promotes cell cycle progression in thyroid carcinoma via inhibiting p53 PMC [pmc.ncbi.nlm.nih.gov]
- 13. SNRPB promotes cervical cancer progression through repressing p53 expression -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. SNRPB2: a prognostic biomarker and oncogenic driver in esophageal cancer via β-catenin/c-Myc signaling PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The oncogenic role of SNRPB in human tumors: A pan-cancer analysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Transwell In Vitro Cell Migration and Invasion Assays PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. Analysis of p53-RNA Interactions in Cultured Human Cells PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional genomics analyses of RNA-binding proteins reveal the splicing regulator SNRPB as an oncogenic candidate in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation Assays for Myc and N-Myc PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromatin immunoprecipitation assays for Myc and N-Myc. CIRM [cirm.ca.gov]
- To cite this document: BenchChem. [The Role of SNRPB in Cancer Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606360#snrpb-s-role-in-cancer-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com